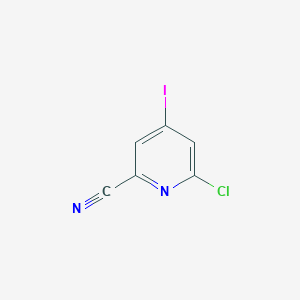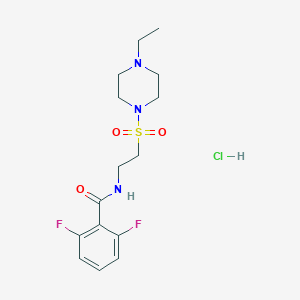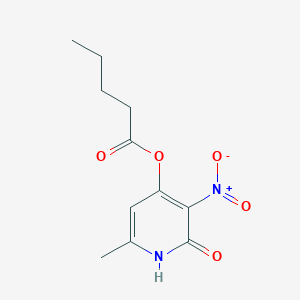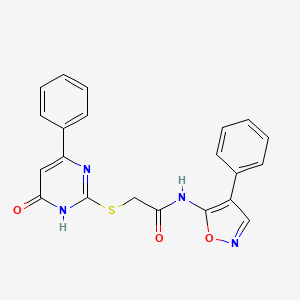
6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one (6-Br-2-CPMP) is an organic compound with a unique structure and properties. It is a cyclic compound containing two nitrogen atoms, a bromine atom, and a cyclopropylmethyl group. 6-Br-2-CPMP has a wide range of applications in scientific research, including its use as a synthetic intermediate, a drug target, and a therapeutic agent. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Br-2-CPMP.
Applications De Recherche Scientifique
Essential Role of Ancillary Ligand in Color Tuning of Iridium Complexes
Research has explored the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. These complexes exhibit a wide range of redox and emission properties, influenced by the nature of the ancillary tetrazolate ligand. This study highlights the potential of these complexes in the development of organic light-emitting devices and as markers for biological labeling, showcasing the impact of ligand choice on the photophysical performance of the complexes (Stagni et al., 2008).
Stereochemistry in Drug Synthesis
Investigations into the displacement chemistry of 1,1-difluorocyclopropyldibenzosuberanyl substrates have improved the synthesis of LY335979 trihydrochloride, a multidrug resistance modulator. This study demonstrates the significance of stereochemistry in the development of pharmaceuticals, offering insights into the optimization of drug synthesis processes (Barnett et al., 2004).
Novel Acyclonucleosides Synthesis
The synthesis of multi-substituted pyridazin-6-ones through selective bromination and their reactions with various agents have been explored, presenting a method for developing new acyclonucleosides. This research contributes to the field of medicinal chemistry, offering pathways for creating novel therapeutic agents (Choi et al., 1991).
Pyrazinyl-Imidazo[1,2-a]pyridines Synthesis
A method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines has been developed, utilizing 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine and various 2-aminopyridines. This research opens new avenues for the synthesis of complex pyridine derivatives, potentially useful in drug development and other chemical applications (Michael Raymond et al., 2010).
Synthesis of Substituted Pyridazine Diamines
The development of substituted pyridazine-3,6-diamines as medicinal chemistry scaffolds has been reported. This research highlights the synthetic challenges and solutions in accessing pyridazine derivatives, which are of interest for their potential therapeutic applications (Wlochal & Bailey, 2015).
Propriétés
IUPAC Name |
6-bromo-2-(cyclopropylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-4-8(12)11(10-7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZBBATABCWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,4-Dimethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611015.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611018.png)
![6-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611020.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2611022.png)
![8-[2-(2-bromo-3-phenylprop-2-en-1-ylidene)hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611023.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611030.png)

![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)

